2-Methoxy-4-methyl-3-phenylbenzoic acid
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Overview
Description
2-Methoxy-4-methyl-3-phenylbenzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-3-phenylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methoxy-4-methylbenzoic acid with a phenyl group. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another approach involves the Suzuki-Miyaura coupling reaction , where a boronic acid derivative of the phenyl group is coupled with a halogenated derivative of 2-methoxy-4-methylbenzoic acid in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-3-phenylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methyl-3-phenylbenzoic acid.
Reduction: Formation of 2-methoxy-4-methyl-3-phenylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-methoxy-4-methyl-3-phenylbromobenzoic acid.
Scientific Research Applications
2-Methoxy-4-methyl-3-phenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and functional groups. For example, the presence of the methoxy and phenyl groups can enhance its binding affinity to certain protein targets, leading to modulation of their activity.
Comparison with Similar Compounds
2-Methoxy-4-methyl-3-phenylbenzoic acid can be compared with other similar compounds, such as:
2-Methoxy-4-methylbenzoic acid: Lacks the phenyl group, resulting in different chemical and biological properties.
3-Methoxy-4-methylbenzoic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
4-Methyl-3-phenylbenzoic acid:
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H14O3 |
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Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-4-methyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O3/c1-10-8-9-12(15(16)17)14(18-2)13(10)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17) |
InChI Key |
QXNVYQRNXNKWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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